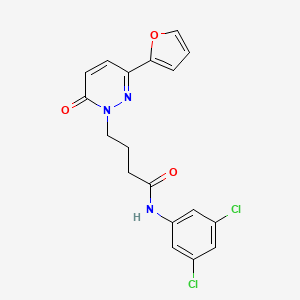
N-(3,5-dichlorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3,5-dichlorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide, also known as DCPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Biological Activity and Synthesis
- The compound has been utilized in the synthesis of heterocyclic compounds with antimicrobial and antifungal activities. Notably, reactions of related chlorophenyl furan compounds with antipyrin have been studied, leading to derivatives with biological potential (Sayed et al., 2003).
- Research into the synthesis of chalcones and acetyl pyrazoline derivatives, including furan nucleus, has shown these compounds to possess antibacterial, antifungal, and antitubercular properties (Bhoot et al., 2011).
Pharmacological Potential
- A study identified a structure related to this compound, with substituted hydantoin linked to a halophenyl furan group, as a promising scaffold for therapeutic agents treating vascular dysfunction, including ischemia/reperfusion injury (Murasawa et al., 2012).
Synthesis and Reactivity
- The compound has been involved in the synthesis of various basic N-substituted derivatives, leading to compounds with local anesthetic activity (Saxena et al., 1984).
- Reactions involving similar compounds, such as butanamides and dihydropyridazines, have led to the creation of new derivatives confirmed through spectral studies (Hafiz et al., 2011).
Agricultural Applications
- N-substituted furan compounds have shown potential as root growth inhibitors, with significant inhibitory activity in germination assays using rape seed (Kitagawa et al., 2005).
Antiviral Activity
- Derivatives of furanones, including those with a pyrazolyl group, have been converted into various heterocyclic systems and evaluated for antiviral activity against viruses like HAV and HSV-1, showing promising results (Hashem et al., 2007).
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3/c19-12-9-13(20)11-14(10-12)21-17(24)4-1-7-23-18(25)6-5-15(22-23)16-3-2-8-26-16/h2-3,5-6,8-11H,1,4,7H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCZCHNKNUXOEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

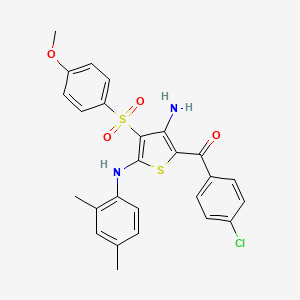
![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2797967.png)
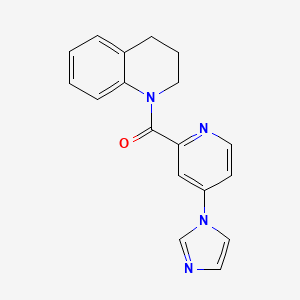

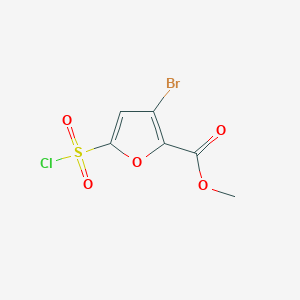

![N-[4-(aminomethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2797977.png)
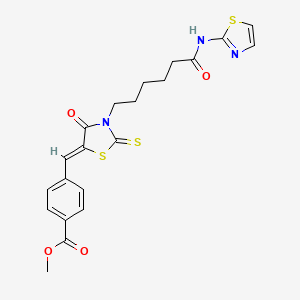


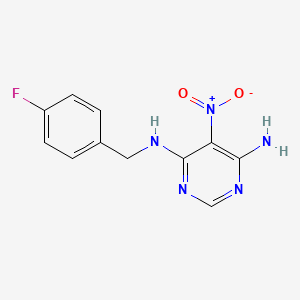
![1-[[(2S,4S)-2-(2,4-dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B2797984.png)
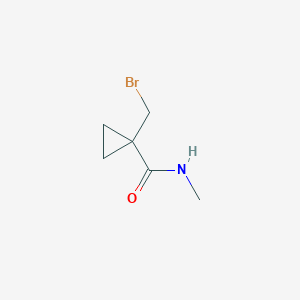
![N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2797987.png)